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molecular formula C10H11ClO3 B8548988 Mandelic acid, 2-chloroethyl ester CAS No. 66267-65-0

Mandelic acid, 2-chloroethyl ester

Cat. No. B8548988
M. Wt: 214.64 g/mol
InChI Key: KWGDKMFDHGVIEV-UHFFFAOYSA-N
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Patent
US05371001

Procedure details

2-Chloroethyl 2-hydroxy-2-phenylacetate was prepared from 2-hydroxy-2-phenylacetic acid and excess 2-chloroethanol essentially by the method described in Step 1 of Example 1; however, the distillate solidified after standing at 4° C.: b.p. 119° C./0.35 mm Hg; m.p. 43°-45° C.; 1H NMR γ3.50 (d, 1H, J=6.0 Hz), γ3.58-3.62 (m, 2H), γ4.28-4.46 (m, 2H), γ5.22 (d, 1H, J=5.9 Hz), δ7.3-7.4 (5H); HRMS calcd for C9H7ClO3Tms (M-CH3) 271.0557, obsd 271. 0598.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([OH:5])=[O:4].[Cl:12][CH2:13][CH2:14]O>>[OH:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3]([O:5][CH2:14][CH2:13][Cl:12])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCO
Step Two
Name
( 5H )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after standing at 4° C.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)OCCCl)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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